molecular formula C10H10N6S B2502339 1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione CAS No. 1983937-80-9

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B2502339
CAS No.: 1983937-80-9
M. Wt: 246.29
InChI Key: GDDWYUDDBKPGGX-UHFFFAOYSA-N
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Description

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione is a heterocyclic compound that combines the structural features of imidazole, pyridine, and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of multiple nitrogen atoms within its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

The synthesis of 1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity

Mechanism of Action

The mechanism of action of 1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-imidazole;5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S.C3H4N2/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;1-2-5-3-4-1/h1-4H,(H2,9,10,11,12);1-3H,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDWYUDDBKPGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=S)NN2.C1=CN=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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